molecular formula C15H15NO4 B091329 3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one CAS No. 18144-54-2

3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one

Cat. No.: B091329
CAS No.: 18144-54-2
M. Wt: 273.28 g/mol
InChI Key: TWKXOZOQEDDSAN-UHFFFAOYSA-N
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Description

3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one typically involves the reaction of coumarin-3-carboxylic acid with morpholine and a suitable coupling agent. One common method is to use dicyclohexylcarbodiimide (DCC) as the coupling agent in the presence of dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anticancer agent and in the treatment of other diseases.

    Industry: Utilized in the development of fluorescent dyes and sensors

Mechanism of Action

The mechanism of action of 3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, which is particularly useful in the treatment of diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the morpholinocarbonyl group, which enhances its solubility and reactivity compared to other coumarin derivatives. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

18144-54-2

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one

InChI

InChI=1S/C15H15NO4/c17-14(16-5-7-19-8-6-16)10-12-9-11-3-1-2-4-13(11)20-15(12)18/h1-4,9H,5-8,10H2

InChI Key

TWKXOZOQEDDSAN-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O

Canonical SMILES

C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O

Key on ui other cas no.

18144-54-2

Synonyms

3-[(Morpholinocarbonyl)methyl]coumarin

Origin of Product

United States

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